2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone
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Overview
Description
2-({4-METHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE is a complex organic compound that features a combination of triazole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-METHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize waste. The use of automated systems and real-time monitoring would ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({4-METHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole and phenyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the triazole or phenyl rings.
Scientific Research Applications
2-({4-METHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-METHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE involves its interaction with specific molecular targets. The triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(1H-1,2,4-triazol-3-yl)ethanone
- 4-Methyl-5-(1H-1,2,4-triazol-3-yl)methyl-1,2,4-triazole
- 3-Nitro-1H-1,2,4-triazole
Uniqueness
2-({4-METHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H13N7O3S |
---|---|
Molecular Weight |
359.37 g/mol |
IUPAC Name |
2-[[4-methyl-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C14H13N7O3S/c1-19-12(7-20-9-15-13(18-20)21(23)24)16-17-14(19)25-8-11(22)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
FOGIQZMITMSHIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CN3C=NC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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